molecular formula C15H10O2 B8317717 2-Benzofuranylphenyl-methanone

2-Benzofuranylphenyl-methanone

Cat. No. B8317717
M. Wt: 222.24 g/mol
InChI Key: JODPRUACXRHHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06080773

Procedure details

A mixture of 3 g of benzo[b]furan-2-boronic acid, 3.14 g 2-bromobenzaldehyde, 0.56 g tetrakis(triphenylphosphine)-palladium (0), and 17 ml of 2N aqueous sodium carbonate in 50 ml of a 9:1 mixture of toluene-ethanol, under a nitrogen atmosphere, was heated to 100° C. for 10 h. The mixture was cooled to room temperature, diluted with 100 ml of methylene chloride and washed with 50 ml of 5% sodium bicarbonate containing 5 ml of 0.880 ammonia. The organic layer was dried over sodium sulfate and evaporated to dryness under reduced pressure to give 2-(benzo[b]furan-2-yl)benzaldehyde as a brown gum, GC-M.S. (E.I.) (M/Z): 222 [M+ ].
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5](B(O)O)=[CH:4][C:3]2[CH:9]=[CH:10][CH:11]=[CH:12][C:2]1=2.Br[C:14]1[CH:21]=[CH:20][CH:19]=[CH:18][C:15]=1[CH:16]=[O:17].C(=O)([O-])[O-].[Na+].[Na+].C1(C)C(CCO)=CC=CC=1>C(Cl)Cl.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[O:1]1[C:5]([C:14]2[CH:21]=[CH:20][CH:19]=[CH:18][C:15]=2[CH:16]=[O:17])=[CH:4][C:3]2[CH:9]=[CH:10][CH:11]=[CH:12][C:2]1=2 |f:2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
O1C2=C(C=C1B(O)O)C=CC=C2
Name
Quantity
3.14 g
Type
reactant
Smiles
BrC1=C(C=O)C=CC=C1
Name
Quantity
17 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0.56 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)CCO)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
WASH
Type
WASH
Details
washed with 50 ml of 5% sodium bicarbonate containing 5 ml of 0.880 ammonia
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O1C2=C(C=C1C1=C(C=O)C=CC=C1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.